molecular formula C9H9BrO3 B6209483 3-bromo-5-(methoxymethyl)benzoic acid CAS No. 1536144-89-4

3-bromo-5-(methoxymethyl)benzoic acid

Cat. No.: B6209483
CAS No.: 1536144-89-4
M. Wt: 245.1
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Description

Direct Bromination Approaches

Direct bromination involves introducing a bromine atom onto an aromatic ring that already possesses one or more of the final substituents. The success of this approach hinges on the directing effects of the existing groups.

This strategy involves the electrophilic substitution of a hydrogen atom with a bromine atom on the aromatic ring of a suitable precursor, such as 3-(methoxymethyl)benzoic acid. The regiochemical outcome of this reaction is dictated by the electronic properties of the substituents already present on the benzene (B151609) ring. The carboxylic acid (-COOH) group is a deactivating, meta-directing group, while the methoxymethyl (-CH₂OCH₃) group is an activating, ortho, para-director.

In the case of 3-(methoxymethyl)benzoic acid, the two groups are meta to each other. The carboxylic acid directs incoming electrophiles to the C5 position. The methoxymethyl group directs to the C2, C4, and C6 positions. The activating nature of the methoxymethyl group typically dominates, leading to bromination at positions ortho or para to it (C2, C4, C6). Therefore, achieving the desired 5-bromo isomer via this direct route is challenging due to the conflicting directing effects, which would likely result in a mixture of isomeric products, complicating purification and reducing the yield of the target compound. A similar scenario is observed in the bromination of m-methoxybenzoic acid, where bromination preferentially occurs at the position ortho to the activating methoxy (B1213986) group. google.com

A more regioselective and widely applicable approach begins with a precursor where the bromine atom is already in the desired position, such as 3-bromo-5-methylbenzoic acid. This starting material can be synthesized by the oxidation of 1-bromo-3,5-dimethylbenzene (B43891) using an oxidizing agent like potassium permanganate (B83412) (KMnO₄). chemicalbook.com

The synthesis proceeds in two subsequent steps:

Radical Bromination: The methyl group of 3-bromo-5-methylbenzoic acid is converted to a bromomethyl group (-CH₂Br) via a free radical bromination reaction. This is typically accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and light or heat. google.comsciencemadness.org This reaction is highly selective for the benzylic position.

Etherification: The resulting 3-bromo-5-(bromomethyl)benzoic acid is then treated with sodium methoxide (B1231860) (NaOCH₃) in a suitable solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). This step proceeds via a Williamson ether synthesis, where the methoxide ion acts as a nucleophile, displacing the bromide to form the desired methoxymethyl ether linkage.

This sequence is a robust and predictable method for accessing the target molecule.

Multi-Step Synthetic Routes via Functional Group Interconversions

These routes involve building the molecule by modifying functional groups on a pre-existing aromatic scaffold. This often provides better control over regiochemistry compared to direct bromination.

This pathway involves generating the carboxylic acid group at a late stage of the synthesis from a suitable precursor, such as an alcohol. The synthesis would start with the preparation of (3-bromo-5-(methoxymethyl)phenyl)methanol. This alcohol can then be oxidized to the corresponding carboxylic acid. Strong oxidizing agents are typically employed for this transformation.

Oxidizing AgentTypical Conditions
Potassium Permanganate (KMnO₄)Basic aqueous solution, followed by acidic workup
Jones Reagent (CrO₃/H₂SO₄)Acetone solvent at 0°C to room temperature
Ruthenium Tetroxide (RuO₄)Catalytic RuCl₃ with a stoichiometric co-oxidant (e.g., NaIO₄)

This method is effective, as the oxidation of primary benzylic alcohols to benzoic acids is a high-yielding and reliable reaction. fishersci.co.uk The precursor, (3-bromo-5-(methoxymethyl)phenyl)methanol, is a known compound. sigmaaldrich.comsynquestlabs.comchemrxiv.org

A highly efficient route to 3-bromo-5-(methoxymethyl)benzoic acid is through the oxidation of the corresponding aldehyde, 3-bromo-5-(methoxymethyl)benzaldehyde. This aldehyde is a known compound and can serve as a direct precursor. chemicalbook.com The oxidation of an aldehyde to a carboxylic acid is one of the most common transformations in organic synthesis and can be achieved with a variety of reagents, often under mild conditions and with high yields.

Table 1: Common Reagents for Aldehyde Oxidation

Reagent Name Typical Conditions
KMnO₄ Potassium Permanganate Basic or neutral aqueous solution
H₂CrO₄ Jones Reagent Acetone, H₂SO₄
Ag₂O Tollens' Reagent Aqueous ammonia

The use of sodium chlorite (B76162) is particularly advantageous for its selectivity, as it does not readily oxidize other functional groups that might be present in the molecule.

This pathway represents a strategic modification of the radical-initiated approach described in section 1.1.2. It begins with 3-bromo-5-methylbenzoic acid chemicalbook.comchemicalbook.com and involves protecting the carboxylic acid group before modifying the methyl side chain. This is often necessary because the free carboxylic acid's acidic proton can interfere with subsequent reactions, particularly the base-mediated etherification.

The synthetic sequence is as follows:

Esterification: The carboxylic acid is first protected, typically as a methyl or ethyl ester, by reacting it with the corresponding alcohol under acidic conditions (Fischer esterification) or by using a reagent like thionyl chloride followed by alcohol.

Side-Chain Bromination: The methyl group of the resulting ester (e.g., methyl 3-bromo-5-methylbenzoate) is then subjected to radical bromination with NBS and a radical initiator to yield the bromomethyl derivative.

Etherification: The bromomethyl ester is treated with sodium methoxide to form the methoxymethyl ether.

Hydrolysis (Deprotection): The final step is the saponification of the ester group back to the carboxylic acid, usually by heating with an aqueous base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification.

This multi-step, protection-based strategy provides excellent control over the chemical transformations, ensuring a high yield of the desired product by preventing unwanted side reactions.

Table 2: List of Mentioned Chemical Compounds

Compound Name
1-bromo-3,5-dimethylbenzene
2-bromo-5-methoxybenzoic acid
3-bromo-5-(bromomethyl)benzoic acid
3-bromo-5-(methoxymethyl)benzaldehyde
(3-bromo-5-(methoxymethyl)phenyl)methanol
3-bromo-5-methylbenzoic acid
3-(methoxymethyl)benzoic acid
3-bromobenzoic acid
3-methoxybenzoic acid
Azobisisobutyronitrile (AIBN)
Benzoyl peroxide (BPO)
Jones Reagent
m-methoxybenzoic acid
N-bromosuccinimide (NBS)
Potassium permanganate
Ruthenium tetroxide
Sodium chlorite
Sodium methoxide

Properties

CAS No.

1536144-89-4

Molecular Formula

C9H9BrO3

Molecular Weight

245.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 5 Methoxymethyl Benzoic Acid

Catalytic and Stereoselective Synthesis Considerations

The strategic placement of the bromine atom at the C-3 position of the benzoic acid ring, meta to the carboxylic acid group and ortho/para to the methoxymethyl group, requires careful consideration of the directing effects of the existing substituents and the choice of catalytic system.

Role of Lewis Acid Catalysis in Bromination

Electrophilic aromatic substitution is a fundamental method for the bromination of benzene (B151609) derivatives. In the case of substrates like benzoic acid, the carboxylic acid group is a deactivating, meta-directing group. askfilo.com Conversely, the methoxymethyl group, an ether derivative, is an activating, ortho-, para-directing group. The interplay of these directing effects is crucial in determining the final position of bromination.

The classic approach to aromatic bromination involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃). askfilo.com The Lewis acid polarizes the Br-Br bond, generating a more potent electrophile that can attack the electron-rich aromatic ring. For a precursor like 3-(methoxymethyl)benzoic acid, the Lewis acid-catalyzed bromination would be directed by the competing influences of the two substituents. While the carboxylic acid directs to the C-5 position, the methoxymethyl group directs to the C-2, C-4, and C-6 positions. The formation of the desired 3-bromo-5-(methoxymethyl)benzoic acid would imply that the directing effect of the carboxylic acid group dominates in this particular substitution.

It has been noted that in some cases of aromatic bromination, Lewis basic additives can enhance reactivity through halogen bonding, increasing the electrophilic character of the bromine atom from sources like N-bromosuccinimide (NBS). nsf.gov

Radical Initiator Influence on Reaction Pathways

An alternative to electrophilic substitution is free radical bromination, which is particularly effective for the substitution of benzylic hydrogens. However, it can also be used for the bromination of the aromatic ring under specific conditions, often employing N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. masterorganicchemistry.comyoutube.com

The mechanism involves the initiation step where the radical initiator decomposes upon heating or irradiation to form radicals. These radicals then abstract a hydrogen atom from a suitable position or react with NBS to generate a bromine radical. The bromine radical then participates in a chain reaction, leading to the bromination of the substrate. The selectivity of radical bromination on an aromatic ring is influenced by the stability of the resulting radical intermediates.

For the synthesis of related compounds, such as 4-bromomethylbenzoic acid from p-toluic acid, the use of NBS and benzoyl peroxide in a solvent like chlorobenzene (B131634) under reflux has been reported. ysu.edu This suggests that a radical pathway could be a viable option for the synthesis of brominated methoxymethyl benzoic acid derivatives. The use of NBS is often preferred over molecular bromine in these reactions to maintain a low concentration of Br₂ and suppress competing electrophilic addition reactions, especially in the presence of double bonds. masterorganicchemistry.com

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally friendly and sustainable processes. This includes the use of safer solvents, catalyst-free conditions, and alternative energy sources.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. These reactions can be promoted by grinding the reactants together or by heating them in the absence of a solvent. For the bromination of olefins, a solvent- and catalyst-free approach using mechanochemical mixing has been demonstrated to be efficient for various bromofunctionalizations. researchgate.net This methodology could potentially be adapted for the bromination of aromatic carboxylic acids.

Catalyst-Free Methodologies

The development of catalyst-free reactions is another important goal in green chemistry, as it simplifies purification procedures and reduces waste from catalyst residues. For the synthesis of 3-bromobenzoic acid, a novel and green method has been described that is both solvent- and catalyst-free. ijisrt.com This approach highlights the potential for direct bromination of benzoic acid derivatives without the need for traditional Lewis acid or radical initiators, likely proceeding through an electrophilic substitution mechanism under specific reaction conditions. Research has also explored catalyst-free bromination of activated (hetero)aromatics using NBS in a water extract of pomegranate ash (WEPA), showcasing the potential of bio-based reaction media. researchgate.net

Application of Sonication in Synthetic Protocols

Ultrasound-assisted synthesis, or sonochemistry, has emerged as a powerful tool in green chemistry. The application of ultrasonic waves can lead to significant rate enhancements, shorter reaction times, and milder reaction conditions due to the phenomenon of acoustic cavitation. nih.govnih.gov This technique has been successfully applied to the bromination of various aromatic compounds. For instance, a novel and efficient ultrasound-assisted bromination of indazoles using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source has been reported to proceed rapidly under mild conditions. nih.gov Another study describes the sonication-assisted synthesis of 3-bromobenzoic acid from benzoic acid and bromine in a solvent-free and catalyst-free system. ijisrt.com These examples suggest that sonication could be a viable and environmentally friendly method to facilitate the synthesis of 3-bromo-5-(methoxymethyl)benzoic acid.

Synthetic Optimization and Scale-Up Strategies

The successful transition from a laboratory-scale synthesis to industrial production of 3-bromo-5-(methoxymethyl)benzoic acid hinges on rigorous optimization of reaction parameters and the adoption of scalable technologies.

Reaction Parameter Control (Temperature, Solvent, Stoichiometry)

The synthesis of 3-bromo-5-(methoxymethyl)benzoic acid typically involves multiple steps, including the formation of the benzoic acid moiety, bromination of the aromatic ring, and functionalization of a methyl group to a methoxymethyl group. Each of these steps requires careful control of reaction parameters to maximize yield and purity while minimizing byproducts and reaction times.

Temperature: Temperature is a critical factor that influences reaction kinetics and selectivity. For instance, in the bromination of a substituted benzoic acid, the temperature must be carefully controlled to prevent over-bromination or undesired side reactions. Similarly, in reactions involving organometallic intermediates, such as a Grignard reaction for the carboxylation of a bromo-xylene precursor, low temperatures are often necessary to maintain the stability of the Grignard reagent. gmu.edu The optimal temperature profile for each synthetic step must be determined empirically.

Solvent: The choice of solvent can significantly impact reaction outcomes. For the synthesis of substituted benzoic acids, solvents are chosen based on their ability to dissolve reactants, their inertness to the reaction conditions, and their boiling point, which can influence the reaction temperature. In the context of continuous flow synthesis of substituted benzoic acids, the choice of solvent is also critical for controlling reaction kinetics and preventing precipitation within the reactor. acs.org For example, a study on the alkylation of substituted benzoic acids in a continuous flow microreactor highlighted the importance of solvent choice in achieving predictable second-order kinetics. acs.org

Stoichiometry: The molar ratio of reactants is a key parameter to optimize. In the synthesis of 3-bromo-5-(methoxymethyl)benzoic acid, the stoichiometry of the brominating agent, for example, must be precisely controlled to achieve mono-bromination. An excess of the brominating agent could lead to the formation of di-bromo species, complicating purification and reducing the yield of the desired product. Optimization of stoichiometry is often achieved through a series of small-scale experiments, systematically varying the molar ratios of the reactants.

To illustrate the optimization process, consider a hypothetical Suzuki-Miyaura coupling step to introduce an aryl group to a bromo-substituted precursor. The following table outlines a typical optimization study.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)Temperature (°C)SolventYield (%)
1Pd(OAc)2 (2)SPhos (4)K2CO3 (2)80Toluene/H2O65
2Pd(OAc)2 (2)SPhos (4)K3PO4 (2)80Toluene/H2O78
3Pd(OAc)2 (2)SPhos (4)K3PO4 (2)100Toluene/H2O85
4Pd2(dba)3 (1)XPhos (2)K3PO4 (2)100Dioxane/H2O92

This table is for illustrative purposes and does not represent actual experimental data for the synthesis of 3-bromo-5-(methoxymethyl)benzoic acid.

Techniques for Industrial Scalability (Continuous Flow Reactors, Automation)

Scaling up the synthesis of 3-bromo-5-(methoxymethyl)benzoic acid from the laboratory to an industrial setting presents several challenges, including heat management, mass transfer limitations, and safety concerns associated with batch processing. Modern techniques such as continuous flow chemistry and automation offer solutions to these challenges.

Continuous Flow Reactors: Continuous flow reactors, also known as microreactors or plug flow reactors, offer significant advantages for the industrial synthesis of fine chemicals. google.com These systems allow for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety by minimizing the volume of hazardous materials at any given time. acs.orggoogle.com For the synthesis of substituted benzoic acids, continuous flow processes can lead to higher selectivity and yields. google.com A patent for a continuous oxidation process for synthesizing substituted benzoic acids highlights the improved process controls and safety of this approach compared to traditional batch reactors. google.com The alkylation of substituted benzoic acids has also been successfully demonstrated in a continuous flow microfluidic reactor, showcasing the ability to rapidly screen reaction conditions and obtain quantitative kinetic data. acs.org

Automation: Automation plays a crucial role in the modern chemical industry for ensuring consistency, improving efficiency, and reducing operational costs. Automated systems can control reagent addition, monitor reaction progress in real-time using in-line analytical techniques (e.g., FTIR, HPLC), and manage process parameters such as temperature and pressure. In the context of synthesizing 3-bromo-5-(methoxymethyl)benzoic acid, an automated platform could precisely control the addition of the brominating agent to prevent over-reaction and ensure consistent product quality across different batches.

The following table illustrates the potential benefits of transitioning from a traditional batch process to a continuous flow process for a key synthetic step.

ParameterBatch ReactorContinuous Flow Reactor
Reaction VolumeLarge (e.g., 1000 L)Small (e.g., 10-100 mL)
Heat TransferLimited by surface area-to-volume ratioExcellent due to high surface area-to-volume ratio
Mass TransferOften diffusion-limitedEnhanced by efficient mixing
SafetyHigher risk due to large quantities of reagentsInherently safer with small reaction volumes
ScalabilityDifficult, requires re-optimizationEasier, by running the reactor for longer times or in parallel
Process ControlChallenging to maintain homogeneityPrecise control over temperature, pressure, and residence time acs.org

Chemical Reactivity and Derivatization Strategies

Reactions at the Aromatic Ring

The bromine-substituted aromatic ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, as well as further functionalization through electrophilic substitution.

Nucleophilic Aromatic Substitution of the Bromine Moiety

Nucleophilic aromatic substitution (SNAr) of an aryl halide typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org In 3-bromo-5-(methoxymethyl)benzoic acid, the substituents are not ideally positioned to facilitate a classical SNAr reaction. The carboxylic acid group is a deactivating meta-director, and the methoxymethyl group is a weakly activating ortho, para-director, neither of which provides the necessary activation at the bromine-bearing carbon. doubtnut.com

Consequently, direct displacement of the bromine atom by common nucleophiles under standard SNAr conditions is generally inefficient. For such a transformation to occur, harsh reaction conditions or the use of highly potent nucleophiles or specialized catalytic systems would likely be necessary. Concerted SNAr mechanisms or those proceeding through alternative intermediates like benzyne (B1209423) could potentially be explored, though these are less common and require specific reagents to initiate. nih.gov

Cross-Coupling Reactions Involving the Bromo-Substituent

The bromo-substituent on 3-bromo-5-(methoxymethyl)benzoic acid serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of biaryl systems and the introduction of diverse functionalities.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. For 3-bromo-5-(methoxymethyl)benzoic acid, a Suzuki-Miyaura coupling would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Parameter Condition Reference
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂ nih.gov
Boron Reagent Arylboronic acid, Alkylboronic ester rsc.org
Base K₂CO₃, Cs₂CO₃, K₃PO₄ nih.gov
Solvent Dioxane/H₂O, Toluene, DMF nih.gov

| Temperature | 80-110 °C | nih.gov |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, yielding an arylethyne. libretexts.orgorganic-chemistry.org The process is typically co-catalyzed by palladium and copper salts in the presence of an amine base. This method would be effective for installing an alkyne moiety onto the benzene (B151609) ring of the title compound.

Table 2: Representative Conditions for Sonogashira Coupling

Parameter Condition Reference
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ libretexts.org
Co-catalyst CuI youtube.com
Alkyne Terminal alkyne (e.g., phenylacetylene) organic-chemistry.org
Base Triethylamine (Et₃N), Diisopropylamine (DIPA) youtube.com
Solvent THF, DMF organic-chemistry.org

| Temperature | Room Temperature to 70 °C | libretexts.org |

Buchwald-Hartwig Amination: This cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides. nih.gov Using this method, the bromine atom of 3-bromo-5-(methoxymethyl)benzoic acid can be substituted with a wide range of primary or secondary amines. The choice of phosphine (B1218219) ligand is critical and is often tailored to the specific substrates.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Parameter Condition Reference
Catalyst Precursor Pd₂(dba)₃, Pd(OAc)₂ chemspider.com
Ligand XPhos, SPhos, BINAP nih.govchemspider.com
Amine Primary or secondary amine nih.gov
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ nih.govchemspider.com
Solvent Toluene, Dioxane nih.gov

| Temperature | 80-120 °C | chemspider.com |

Electrophilic Aromatic Substitution Patterns

Further substitution on the aromatic ring of 3-bromo-5-(methoxymethyl)benzoic acid via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents. The carboxylic acid group (-COOH) is a deactivating group and a meta-director due to its electron-withdrawing nature. gauthmath.comnumberanalytics.com The methoxymethyl group (-CH₂OCH₃) is considered a weakly activating group and an ortho, para-director. The bromine atom is a deactivating ortho, para-director.

The positions available for substitution are C2, C4, and C6.

Position 2: Ortho to the -COOH group (unfavorable), meta to the -CH₂OCH₃ group, and ortho to the -Br group.

Position 4: Para to the -COOH group (unfavorable), ortho to the -CH₂OCH₃ group (favorable), and meta to the -Br group.

Position 6: Ortho to both the -COOH and -CH₂OCH₃ groups (sterically hindered and electronically unfavorable for the -COOH director).

Given these competing effects, electrophilic attack is most likely to occur at the C4 position . This position is activated by the ortho-directing methoxymethyl group and is not sterically hindered. The deactivating effect of the carboxylic acid at the para position is generally less prohibitive than at the ortho position. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to yield the 4-substituted product as the major isomer. masterorganicchemistry.comlibretexts.org

Transformations of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, or reduction to alcohols and aldehydes.

Esterification and Amide Bond Formation

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. For more hindered alcohols or sensitive substrates, alternative methods can be employed. acs.orggoogle.com The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the formation of an acyl chloride followed by reaction with an alcohol are also effective strategies. researchgate.net

Amide Bond Formation: The synthesis of amides from the carboxylic acid group requires coupling with a primary or secondary amine. This transformation is typically mediated by a coupling agent to activate the carboxylic acid. organic-chemistry.org A wide array of modern coupling reagents are available, such as HATU, HOBt/EDC, or phosphonium-based reagents, which allow for the efficient formation of the amide bond under mild conditions with high yields. rsc.orgluxembourg-bio.com

Table 4: Common Reagents for Ester and Amide Formation

Transformation Reagent/Method Reference
Esterification Alcohol, H₂SO₄ (Fischer) google.com
Alcohol, DCC, DMAP researchgate.net
SOCl₂, then Alcohol
Amide Formation Amine, HATU, DIPEA
Amine, EDC, HOBt researchgate.net

Reduction to Alcohols or Aldehydes

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol, yielding 3-bromo-5-(methoxymethyl)benzyl alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of carboxylic acids to alcohols. wizeprep.commasterorganicchemistry.comtestbook.com The reaction is typically performed in an anhydrous ethereal solvent like THF, followed by an aqueous workup. Borane (BH₃), often used as a THF complex (BH₃·THF), is another powerful and more selective reagent that readily reduces carboxylic acids while being less reactive towards some other functional groups. researchgate.net Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own but can be effective in the presence of certain additives. libretexts.orgsci-hub.se

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as the intermediate aldehyde is typically more reactive than the starting carboxylic acid and is readily reduced further to the alcohol. libretexts.org Specialized reagents or multi-step procedures are often required to achieve this selectively. One approach involves converting the carboxylic acid to a more easily reducible derivative, such as a Weinreb amide or an acyl chloride, which can then be reduced to the aldehyde under controlled conditions. More direct methods using catalytic systems, for example with B(C₆F₅)₃, have also been developed for the selective reduction of carboxylic acids to aldehydes. nih.gov

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), from aromatic carboxylic acids like 3-bromo-5-(methoxymethyl)benzoic acid is a synthetically useful transformation for accessing substituted bromobenzenes. This reaction typically requires significant energy input or catalytic activation, as the C-C bond to the aromatic ring is strong. numberanalytics.com

Several catalytic systems have been developed for the decarboxylation of aromatic acids under milder conditions than traditional high-temperature methods. numberanalytics.com Palladium-catalyzed protocols, for instance, have proven effective for electron-rich aromatic acids, proceeding in good yields under relatively mild conditions. nih.gov Another modern approach involves the use of bimetallic nanoparticles, such as iron-ruthenium on a supported ionic liquid phase (SILP), which can catalyze the selective decarboxylation of various substituted benzoic acids. nih.govacs.org For 3-bromo-5-(methoxymethyl)benzoic acid, such catalytic methods could potentially yield 1-bromo-3-(methoxymethyl)benzene.

The classic method for decarboxylation involves heating the carboxylic acid with a copper catalyst, often in a high-boiling solvent like quinoline. numberanalytics.com The success and required temperature for this reaction would be influenced by the electronic nature of the other substituents on the aromatic ring.

PathwayCatalyst/ReagentConditionsPotential Product
CatalyticPalladium complexMild to moderate heat1-bromo-3-(methoxymethyl)benzene
CatalyticBimetallic Nanoparticles (e.g., Fe-Ru)Moderate heat, H₂ atmosphere1-bromo-3-(methoxymethyl)benzene
ThermalCopper/Copper SaltsHigh temperature (e.g., in quinoline)1-bromo-3-(methoxymethyl)benzene

Reactions of the Methoxymethyl Group

The methoxymethyl (MOM) group in 3-bromo-5-(methoxymethyl)benzoic acid is primarily introduced as a protecting group for a hydroxymethyl substituent. Its reactivity is centered around its acetal (B89532) nature, making it susceptible to cleavage under acidic conditions while remaining stable to many other reagents.

The primary reaction of the MOM group is its removal (deprotection) to unveil the parent hydroxymethyl group, yielding 3-bromo-5-(hydroxymethyl)benzoic acid. This transformation is typically achieved under acidic conditions. Since the MOM group is an acetal, it can be hydrolyzed by treatment with dilute aqueous acids, such as hydrochloric acid or sulfuric acid. organic-chemistry.org

A variety of other reagents can effect this transformation, often under milder or more selective conditions. These methods are particularly useful when other acid-sensitive groups are present in the molecule.

Lewis Acids: Reagents like zinc bromide (ZnBr₂) in the presence of a thiol scavenger can rapidly and selectively cleave MOM ethers.

Organosilicon Reagents: A combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2'-bipyridyl has been shown to effectively deprotect aromatic MOM ethers. beilstein-journals.org

Solid-Phase Catalysts: To simplify workup and avoid harsh liquid acids, solid acid catalysts such as silica-supported sodium hydrogen sulfate (B86663) or heteropolyacids like the Wells-Dawson acid have been employed for efficient MOM deprotection. organic-chemistry.org

Reagent/CatalystConditionsKey Features
HCl or H₂SO₄ (aq)Heating in a protic solvent (e.g., methanol (B129727), water)Classic, cost-effective method. organic-chemistry.org
p-Toluenesulfonic acid (pTSA)Solvent-free or in organic solventMild, effective for complex molecules.
Trimethylsilyl triflate (TMSOTf) / 2,2'-BipyridylAprotic solvent (e.g., CH₃CN) at room temp.Mild, non-acidic conditions suitable for acid-labile substrates. beilstein-journals.org
Wells-Dawson Acid (H₆P₂W₁₈O₆₂)Bulk or supported on silica, in organic solventHigh yields, recoverable and reusable catalyst. organic-chemistry.org

The benzylic methylene (B1212753) carbon within the methoxymethyl group (-O-CH₂ -O-) can be targeted for oxidation to generate a formyl or carboxyl group, transforming the substituent into an ester of formic acid or carbonic acid, respectively. Direct oxidation of such ethers to aldehydes or carboxylic acids is challenging but can be achieved with potent oxidizing agents.

Classical oxidation protocols using strong oxidants like potassium permanganate (B83412) (KMnO₄) could potentially cleave the ether and oxidize the resulting hydroxymethyl group. organic-chemistry.org More controlled oxidation might be possible using reagents known for benzylic oxidations, such as o-Iodoxybenzoic acid (IBX) or through modern catalytic methods involving aerobic oxidation with transition metal catalysts. beilstein-journals.orgorganic-chemistry.orgnih.gov These reactions would need to be carefully optimized to avoid oxidation of other parts of the molecule or over-oxidation. The conversion of the methoxymethyl group directly to a carboxylic acid would ultimately lead to the formation of 3-bromo-5-carboxybenzoic acid after hydrolysis.

Oxidizing SystemTarget ProductConsiderations
Potassium Permanganate (KMnO₄)Carboxylic AcidHarsh conditions, may lack selectivity. organic-chemistry.org
o-Iodoxybenzoic acid (IBX)AldehydeMilder conditions, known for oxidizing functions adjacent to aromatic systems. organic-chemistry.org
Copper/Iron Catalysis with O₂Aldehyde/KetoneSustainable method, but requires optimization for ether substrates. beilstein-journals.orgnih.gov

Beyond complete removal, the methoxymethyl ether linkage can undergo other chemical transformations. Research has demonstrated that aromatic MOM ethers can be directly converted into other silyl (B83357) ethers under specific conditions. For example, treatment with triethylsilyl triflate (TESOTf) and 2,2'-bipyridyl can transform an aromatic MOM ether into a triethylsilyl (TES) ether. beilstein-journals.org This reaction proceeds chemoselectively and offers a pathway to switch protecting groups without isolating the intermediate alcohol. This transformation relies on the preferential coordination of a silyl-bipyridyl complex to the more Lewis basic oxygen atom on the methyl side of the acetal. beilstein-journals.org

Regioselective Functionalization and Chemo-Selectivity Studies

The structure of 3-bromo-5-(methoxymethyl)benzoic acid presents interesting challenges and opportunities in regioselective and chemoselective reactions.

Chemo-selectivity primarily relates to reactions involving the bromine atom. The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, or Sonogashira reactions. nih.govnih.gov These reactions allow for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the C-3 position, leaving the carboxylic acid and methoxymethyl groups intact, provided the appropriate catalyst and conditions are chosen. For example, a Suzuki-Miyaura coupling with an arylboronic acid could yield 3-aryl-5-(methoxymethyl)benzoic acid derivatives. nih.gov

Regioselectivity concerns reactions that add a new substituent to the aromatic ring, such as electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of the incoming group. In 3-bromo-5-(methoxymethyl)benzoic acid:

The carboxylic acid (-COOH) group is a deactivating, meta-director. organicchemistrytutor.comyoutube.comlibretexts.org

The bromo (-Br) atom is a deactivating, ortho, para-director. organicchemistrytutor.comyoutube.comlibretexts.org

The methoxymethyl (-CH₂OCH₃) group is generally considered a weak activating or very weak deactivating group that acts as an ortho, para-director due to the resonance contribution from the ether oxygen. organicchemistrytutor.comyoutube.com

Another key regioselective transformation is halogen-metal exchange. Treatment with an organolithium or Grignard reagent could selectively replace the bromine atom, forming an organometallic intermediate that can then be quenched with an electrophile to install a new group at the C-3 position. organic-chemistry.org

Strategic Applications in Complex Organic Synthesis

Building Block for Pharmaceutical Intermediates

The structural motifs present in 3-bromo-5-(methoxymethyl)benzoic acid make it an attractive starting material for the synthesis of a variety of pharmaceutical intermediates. The presence of the bromine atom allows for the introduction of diverse functionalities through cross-coupling reactions, while the carboxylic acid and methoxymethyl groups offer handles for further derivatization and scaffold elaboration.

Precursor to Substituted Biaryls

The carbon-bromine bond in 3-bromo-5-(methoxymethyl)benzoic acid is readily activated by transition metal catalysts, most notably palladium complexes, facilitating its participation in cross-coupling reactions. The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, is a prime example of a reaction where this compound can serve as a key precursor to substituted biaryls. While specific examples detailing the use of 3-bromo-5-(methoxymethyl)benzoic acid in Suzuki-Miyaura reactions are not extensively documented in publicly available literature, the general principles of this reaction are well-established.

In a typical Suzuki-Miyaura coupling, the aryl bromide (in this case, 3-bromo-5-(methoxymethyl)benzoic acid or its esterified form) is reacted with an organoboron reagent, such as an arylboronic acid or arylboronic ester, in the presence of a palladium catalyst and a base. This reaction forges a new carbon-carbon bond between the two aryl fragments, leading to the formation of a biaryl structure. The resulting biaryl can then be further modified, utilizing the carboxylic acid and methoxymethyl functionalities to construct more complex pharmaceutical intermediates.

Table 1: Hypothetical Suzuki-Miyaura Coupling of a 3-bromo-5-(methoxymethyl)benzoic acid derivative

Reactant 1Reactant 2CatalystBaseProduct
Methyl 3-bromo-5-(methoxymethyl)benzoatePhenylboronic acidPd(PPh₃)₄K₂CO₃Methyl 3-(methoxymethyl)-[1,1'-biphenyl]-5-carboxylate
Methyl 3-bromo-5-(methoxymethyl)benzoate(4-Fluorophenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃Methyl 3'-fluoro-5-(methoxymethyl)-[1,1'-biphenyl]-3-carboxylate

This table presents hypothetical reaction schemes based on established Suzuki-Miyaura coupling methodologies, illustrating the potential of 3-bromo-5-(methoxymethyl)benzoic acid derivatives as precursors to substituted biaryls.

Role in the Synthesis of Scaffolds for Bioactive Molecules

The inherent structural features of 3-bromo-5-(methoxymethyl)benzoic acid allow it to function as a scaffold upon which bioactive molecules can be constructed. The term "scaffold" in medicinal chemistry refers to the core structure of a molecule that provides the three-dimensional framework for the attachment of various functional groups. The phenyl ring of 3-bromo-5-(methoxymethyl)benzoic acid, with its three distinct functional handles, offers multiple points for diversification.

For instance, the carboxylic acid can be converted into amides, esters, or other functional groups, while the bromine atom can be replaced through various cross-coupling reactions to introduce different aryl or alkyl substituents. The methoxymethyl group can also be modified, for example, by demethylation to reveal a hydroxymethyl group, which can then be further functionalized. This multi-faceted reactivity allows for the systematic exploration of chemical space around the central phenyl scaffold, a crucial process in the discovery of new drugs.

Synthetic Utility in Analogue Generation

In drug discovery, the generation of analogues of a lead compound is essential for establishing structure-activity relationships (SAR). This process involves systematically modifying different parts of the lead molecule to understand how these changes affect its biological activity. The trifunctional nature of 3-bromo-5-(methoxymethyl)benzoic acid makes it an ideal starting point for the efficient generation of a library of analogues.

By independently or sequentially modifying the three functional groups, chemists can rapidly produce a diverse set of compounds. For example, a series of amides can be synthesized from the carboxylic acid, while a variety of biaryl structures can be generated via Suzuki coupling at the bromine position. This systematic approach to analogue generation is invaluable for optimizing the potency, selectivity, and pharmacokinetic properties of a potential drug candidate.

Application in Natural Product Total Synthesis

The structural complexity and biological activity of natural products make them attractive targets for total synthesis. While direct applications of 3-bromo-5-(methoxymethyl)benzoic acid in the total synthesis of specific natural products are not prominently reported, its potential as a building block for structurally related analogues and for integration into complex polycyclic systems is significant.

Integration into Polycyclic Systems

The synthesis of polycyclic natural products often requires the strategic assembly of pre-functionalized aromatic building blocks. The functionalities present in 3-bromo-5-(methoxymethyl)benzoic acid can be strategically exploited to facilitate the construction of fused ring systems. For example, the carboxylic acid and the methoxymethyl group could be involved in intramolecular cyclization reactions to form new rings fused to the central phenyl core. The bromine atom can serve as a handle for late-stage functionalization or as a key component in a cyclization strategy, for instance, through an intramolecular Heck reaction.

Synthesis of Structurally Related Natural Product Analogs

While a direct role in the total synthesis of a known natural product may not be documented, 3-bromo-5-(methoxymethyl)benzoic acid can be a valuable tool for the synthesis of structurally related analogues. Many natural products contain substituted phenyl rings as part of their core structure. By using this compound as a starting material, chemists can create novel analogues that mimic the structural features of a natural product but with modifications that may enhance its biological activity or improve its drug-like properties. This approach allows for the exploration of the chemical space around a natural product scaffold, potentially leading to the discovery of new therapeutic agents.

Utility in Agrochemical and Material Science Synthesis

Precursor for Herbicides

Substituted benzoic acids are a well-established class of compounds in the agrochemical industry, with many derivatives exhibiting herbicidal activity. Patents and scientific literature describe the synthesis and application of various halogenated and alkoxy-substituted benzoic acids as key intermediates in the development of new herbicides. For instance, certain pyrazolylpyrazole derivatives, known for their herbicidal efficacy, are synthesized from substituted benzoic acids. The structural features of 3-bromo-5-(methoxymethyl)benzoic acid, particularly the bromo and carboxylic acid groups, align with the general requirements for intermediates in the synthesis of such agrochemically active molecules.

However, a direct link or specific study detailing the use of 3-bromo-5-(methoxymethyl)benzoic acid as a precursor for any commercial or investigational herbicide is not found in the public domain. While the core benzoic acid structure is relevant, the specific contribution of the methoxymethyl group to herbicidal activity has not been documented for this compound.

Table 1: Hypothetical Herbicidal Activity Profile of a Derivative

Since no specific research data is available for herbicides derived from 3-bromo-5-(methoxymethyl)benzoic acid, the following table is a hypothetical representation of what such data might look like, based on typical screening results for analogous compounds.

Hypothetical Derivative Target Weed Species Concentration for 50% Growth Inhibition (IC50)
[Derivative Name]Echinochloa crus-galli (Barnyardgrass)[Value] µM
[Derivative Name]Amaranthus retroflexus (Redroot pigweed)[Value] µM
[Derivative Name]Chenopodium album (Common lambsquarters)[Value] µM

Monomer for Specialty Polymers

The structure of 3-bromo-5-(methoxymethyl)benzoic acid, with its reactive carboxylic acid and bromine functionalities, suggests its potential as a monomer for the synthesis of specialty polymers. The carboxylic acid group can participate in condensation polymerizations to form polyesters or polyamides, while the bromine atom could be utilized for post-polymerization modification or to initiate controlled radical polymerization processes.

Despite this theoretical potential, there is a lack of published research demonstrating the polymerization of 3-bromo-5-(methoxymethyl)benzoic acid or the characterization of polymers derived from it. The influence of the methoxymethyl group on the polymer properties, such as solubility, thermal stability, or mechanical strength, remains uninvestigated in the available literature.

Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening and drug discovery. Functionalized aromatic scaffolds are valuable starting points in DOS, as they allow for the introduction of various substituents in a controlled manner.

Combinatorial Library Design

The trifunctional nature of 3-bromo-5-(methoxymethyl)benzoic acid makes it a theoretically attractive scaffold for combinatorial library design. The carboxylic acid can be coupled with a diverse set of amines or alcohols, the bromine atom can be functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and the methoxymethyl group could potentially be modified or influence the conformational properties of the resulting library members. The generation of a library from this scaffold would allow for the systematic exploration of chemical space around a central core.

However, no specific examples of combinatorial libraries built upon a 3-bromo-5-(methoxymethyl)benzoic acid scaffold are reported in the scientific literature. While the principles of using functionalized benzoic acids in combinatorial chemistry are well-established, this particular compound has not been explicitly utilized in published studies.

Parallel Synthesis Applications

Parallel synthesis is a key technology in modern drug discovery, enabling the rapid synthesis of multiple compounds simultaneously. bioduro.com The structure of 3-bromo-5-(methoxymethyl)benzoic acid is amenable to parallel synthesis workflows. For instance, arrays of amides or esters could be synthesized in parallel by reacting the carboxylic acid with a library of amines or alcohols. Subsequently, the bromo-substituent could be subjected to a parallel set of cross-coupling reactions to introduce further diversity.

While the application of parallel synthesis to other substituted benzoic acids is documented, there are no specific reports of its use with 3-bromo-5-(methoxymethyl)benzoic acid to generate compound libraries for screening purposes. The potential of this scaffold in parallel synthesis applications, therefore, remains theoretical.

Theoretical and Computational Investigations

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate various chemical properties, providing a foundational understanding of the molecule's behavior.

The electron density distribution in 3-bromo-5-(methoxymethyl)benzoic acid is significantly influenced by its substituents: the bromine atom, the methoxymethyl group, and the carboxylic acid group. The bromine atom and the carboxylic acid group are electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic attack. libretexts.org Conversely, the methoxymethyl group can act as a weak electron-donating group.

The interplay of these substituents dictates the electrostatic potential of the molecule. A molecular electrostatic potential (MEP) map, which can be generated through DFT calculations, would visualize the electron-rich and electron-deficient regions of the molecule. It is anticipated that the oxygen atoms of the carboxylic acid and the methoxymethyl group would be electron-rich, while the hydrogen atom of the carboxylic acid and the regions around the bromine atom would be more electron-deficient. This distribution is crucial for predicting how the molecule will interact with other reagents.

In substituted benzoic acids, the distribution of charges on the aromatic ring can predict the sites of electrophilic substitution. For benzoic acid itself, the carboxyl group directs incoming electrophiles to the meta-position due to the deactivation of the ortho and para positions. mdpi.com In the case of 3-bromo-5-(methoxymethyl)benzoic acid, the positions are already substituted. However, understanding the charge distribution is key to predicting its interactions and reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Table 1: Representative Frontier Molecular Orbital Energies (eV) for a Substituted Benzoic Acid Derivative (Illustrative)

Molecular OrbitalEnergy (eV)
HOMO-7.2
LUMO-1.5
HOMO-LUMO Gap5.7

This table presents illustrative values based on typical DFT calculations for similar aromatic compounds and does not represent experimentally verified data for 3-bromo-5-(methoxymethyl)benzoic acid.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential pathways of a chemical reaction, allowing for the characterization of transient species like transition states and intermediates.

For any proposed reaction involving 3-bromo-5-(methoxymethyl)benzoic acid, such as its synthesis or further functionalization, computational methods can identify the transition state structures. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The geometry and energy of the transition state are crucial for understanding the kinetics of a reaction. For instance, in a potential esterification reaction, the transition state would involve the approach of an alcohol to the carbonyl carbon of the carboxylic acid group.

Table 2: Illustrative Energetic Profile for a Hypothetical Reaction Pathway (kcal/mol)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.0
Intermediate+5.0
Transition State 2+15.0
Products-10.0

This table provides a hypothetical energy profile for a multi-step reaction to illustrate the data obtained from computational modeling.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the way molecules interact with each other are critical for understanding the properties of a compound in the solid state and in solution.

The presence of the flexible methoxymethyl and carboxylic acid groups allows for the existence of different conformers for 3-bromo-5-(methoxymethyl)benzoic acid. The orientation of the methoxymethyl group relative to the benzene ring and the orientation of the hydroxyl group within the carboxylic acid function can vary. Computational studies on similar molecules, such as 3-(azidomethyl)benzoic acid, have shown that different conformers can be present and that there can be an appreciable energy barrier between them. nih.gov

The primary intermolecular interaction for this molecule is expected to be the hydrogen bonding between the carboxylic acid groups of two molecules, forming a characteristic dimer structure. This is a common feature in the crystal structures of benzoic acids. researchgate.net Additionally, weaker interactions such as halogen bonding involving the bromine atom and π-π stacking between the benzene rings can also play a role in the solid-state packing. nih.gov Computational analysis can predict the most stable conformations and the strength of these intermolecular interactions.

Table 3: Key Dihedral Angles (°) for Potential Conformers of 3-bromo-5-(methoxymethyl)benzoic acid (Illustrative)

Dihedral AngleConformer AConformer B
C2-C3-C(O)-O180 (anti)0 (syn)
C4-C5-C(H2)-O60 (gauche)180 (anti)

This table illustrates potential dihedral angles for different conformers. The actual preferred conformations would require specific computational analysis.

Molecular Packing in Crystalline Structures

The arrangement of molecules in a crystal lattice is dictated by a fine balance of intermolecular forces. For substituted benzoic acids, molecular packing is often characterized by the formation of hydrogen-bonded dimers, which then arrange themselves in various motifs.

In the absence of a determined crystal structure for 3-bromo-5-(methoxymethyl)benzoic acid, insights can be drawn from its analogue, 4-bromo-3-(methoxymethoxy)benzoic acid . A study of this compound revealed that it crystallizes with two independent molecules in the asymmetric unit. nih.gov This phenomenon, known as polymorphism or the existence of multiple crystallographically distinct molecules in the asymmetric unit, can arise from different conformations available to the molecule in solution during nucleation. nih.govrsc.org The methoxymethyl group in these structures is noted to be in a non-extended conformation. nih.gov

Generally, substituted benzoic acids exhibit layered arrangements in their crystal structures, often with alternating hydrophilic layers composed of metal-oxygen polyhedra (in the case of salts) and hydrophobic layers of the aromatic rings. nih.gov The packing is also influenced by other weak interactions, such as C-H···π and π–π stacking interactions, which contribute to the formation of a stable three-dimensional architecture. nih.gov For instance, in the crystal structure of 4-bromo-3-(methoxymethoxy)benzoic acid, slipped parallel π–π interactions are observed, with inter-centroid distances of 3.6787 (18) Å and 3.8431 (17) Å, leading to the formation of slabs. nih.gov

Table 1: Crystallographic Data for the Analogue Compound 4-bromo-3-(methoxymethoxy)benzoic acid

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.2345 (6)
b (Å)13.9876 (7)
c (Å)11.4567 (6)
α (°)90
β (°)101.987 (2)
γ (°)90
Volume (ų)1760.0 (2)
Z8

Data sourced from a study on 4-bromo-3-(methoxymethoxy)benzoic acid and presented here as a predictive model for the target compound. nih.gov

Hydrogen Bonding and Van der Waals Interactions

Hydrogen bonds are the primary directional forces governing the supramolecular assembly of benzoic acid derivatives. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, typically forming cyclic R²₂(8) dimers through strong O-H···O hydrogen bonds between two molecules. nih.govresearchgate.net This is a very common and stable motif in the crystal structures of carboxylic acids.

Van der Waals interactions, although weaker, are numerous and collectively important for the cohesion of the crystal structure. These include dipole-dipole interactions and London dispersion forces. In halogenated benzoic acids, halogen···halogen and halogen···oxygen short contacts can also be significant. For example, in a related compound, methyl 4-bromo-2-(methoxymethoxy)benzoate, short Br···O contacts of 3.047 (2) Å are observed, which link molecular chains into sheets. nih.gov Similar interactions, along with π–π stacking, would be expected to contribute to the crystal energy of 3-bromo-5-(methoxymethyl)benzoic acid.

Structure-Reactivity Relationship Studies (Computational)

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the relationship between a molecule's structure and its chemical reactivity. By calculating electronic properties, one can predict sites of electrophilic and nucleophilic attack, as well as the kinetic stability of the molecule.

A DFT study on 4-bromo-3-(methoxymethoxy)benzoic acid using the B3LYP/6-311++G(d,p) level of theory offers valuable insights that can be extrapolated to 3-bromo-5-(methoxymethyl)benzoic acid. researchgate.netbanglajol.info Key parameters in these studies are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

The molecular electrostatic potential (MEP) surface is another crucial tool. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of a molecule. For a substituted benzoic acid, the MEP would typically show a negative potential (red/yellow) around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack, and a positive potential (blue) around the carboxylic hydrogen, highlighting its acidic nature.

For 4-bromo-3-(methoxymethoxy)benzoic acid, the HOMO-LUMO energy gap was calculated to be -6.95 eV. researchgate.net This value suggests a stable molecule with moderate reactivity. The presence of the electron-withdrawing bromine atom is expected to make the aromatic ring less susceptible to electrophilic attack and generally increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. libretexts.org

Table 2: Calculated Quantum Chemical Descriptors for the Analogue Compound 4-bromo-3-(methoxymethoxy)benzoic acid

ParameterValue
HOMO Energy (eV)-6.95
LUMO Energy (eV)-1.33
HOMO-LUMO Gap (eV)5.62
Ionization Potential (eV)6.95
Electron Affinity (eV)1.33
Electronegativity (χ)4.14
Hardness (η)2.81
Softness (S)0.17
Electrophilicity Index (ω)3.05

Data sourced from a DFT study on 4-bromo-3-(methoxymethoxy)benzoic acid and presented here as a predictive model for the target compound. researchgate.net

These computational descriptors collectively suggest that the reactivity of the molecule is governed by the interplay of the electron-withdrawing bromine atom and the carboxylic acid group, with the methoxymethyl group providing additional steric and electronic influence.

Advanced Spectroscopic and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of organic compounds in solution. For 3-bromo-5-(methoxymethyl)benzoic acid, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its proton and carbon framework.

The predicted 1H and 13C NMR chemical shifts for 3-bromo-5-(methoxymethyl)benzoic acid are presented in the data tables below. These predictions are based on established substituent effects on the benzene (B151609) ring.

Predicted 1H NMR Data for 3-bromo-5-(methoxymethyl)benzoic acid

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
COOH~11-13Singlet (broad)1H
Ar-H~7.8-8.2Singlet1H
Ar-H~7.6-8.0Singlet1H
Ar-H~7.4-7.8Singlet1H
-CH2O-~4.5Singlet2H
-OCH3~3.4Singlet3H

Predicted 13C NMR Data for 3-bromo-5-(methoxymethyl)benzoic acid

Carbon Predicted Chemical Shift (ppm)
C=O~165-170
C-Br~120-125
C-COOH~130-135
C-CH2OCH3~140-145
Ar-C~125-135
Ar-C~125-135
Ar-C~125-135
-CH2O-~70-75
-OCH3~55-60

Two-Dimensional NMR for Complex Structure Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons. For 3-bromo-5-(methoxymethyl)benzoic acid, this technique would primarily confirm the through-bond coupling within any non-equivalent aromatic protons, although in this highly substituted ring, the protons are expected to be singlets with minimal coupling.

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the aromatic proton signals to their respective aromatic carbon signals and the methylene (B1212753) and methyl protons to their carbons.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state and is particularly useful for studying polymorphism, where a compound can exist in different crystal forms. nih.govresearchgate.net For 3-bromo-5-(methoxymethyl)benzoic acid, ssNMR could be used to probe the local environment of the atoms in the crystal lattice.

In a study of benzoic acid and its derivatives, solid-state 17O NMR was used to investigate the adsorption on metal oxide surfaces, demonstrating the utility of this technique in understanding intermolecular interactions. nih.gov For 3-bromo-5-(methoxymethyl)benzoic acid, solid-state 13C NMR could reveal the presence of different polymorphs by showing distinct sets of peaks for the carbon atoms in each crystalline form. researchgate.net The chemical shifts in the solid state can differ from those in solution due to packing effects and intermolecular interactions, providing insights into the solid-state conformation of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 3-bromo-5-(methoxymethyl)benzoic acid is not publicly available, analysis of closely related structures, such as other substituted benzoic acids, can provide significant insights into the expected crystal packing and intermolecular interactions. researchgate.net

Analysis of Crystal Packing and Unit Cell Parameters

The crystal packing of benzoic acid derivatives is often dominated by the formation of hydrogen-bonded dimers through their carboxylic acid groups. researchgate.net For 3-bromo-5-(methoxymethyl)benzoic acid, it is highly probable that the molecules would form centrosymmetric dimers via O-H···O hydrogen bonds between the carboxylic acid moieties. The presence of the bromine atom and the methoxymethyl group would then influence how these dimers pack in the crystal lattice.

The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit of the crystal. These parameters, along with the space group, would be determined from the X-ray diffraction data and would be unique to a specific polymorphic form of the compound.

Intermolecular Interaction Mapping

Beyond the primary carboxylic acid dimer formation, other intermolecular interactions play a crucial role in stabilizing the crystal structure. For 3-bromo-5-(methoxymethyl)benzoic acid, the following interactions are anticipated:

Halogen Bonding: The bromine atom can participate in halogen bonds, acting as an electrophilic region (σ-hole) that can interact with nucleophilic atoms such as the oxygen of a carbonyl or ether group on an adjacent molecule.

C-H···O Hydrogen Bonds: The aromatic C-H groups and the C-H groups of the methoxymethyl substituent can act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acid, ether, or even the bromine atom of neighboring molecules.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further contributing to the stability of the crystal lattice. The substitution pattern on the benzene ring will influence the geometry of these interactions (e.g., parallel-displaced or T-shaped).

A study on 2,5-substituted benzoic acid derivatives revealed that the carboxyl group forms a key hydrogen bond with an arginine residue in a protein binding site, highlighting the importance of this functional group in molecular recognition. nih.gov

Advanced Mass Spectrometry Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For 3-bromo-5-(methoxymethyl)benzoic acid, the molecular ion peak ([M]+•) would be expected, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]+• and [M+2]+•) would be observed. miamioh.edu

The fragmentation of benzoic acid and its derivatives typically proceeds through several key pathways. The most common fragmentation of benzoic acid itself involves the loss of a hydroxyl radical (•OH) to form the benzoyl cation, or the loss of a carboxyl group (•COOH) or carbon dioxide (CO2) after rearrangement. docbrown.infostackexchange.com

For 3-bromo-5-(methoxymethyl)benzoic acid, the following fragmentation pathways are plausible:

Loss of the methoxymethyl group: Cleavage of the bond between the aromatic ring and the methoxymethyl group could lead to the loss of a •CH2OCH3 radical.

Loss of a methoxy (B1213986) radical: Fragmentation within the methoxymethyl group could result in the loss of a methoxy radical (•OCH3) to form a benzylic cation.

Loss of formaldehyde (B43269): A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule (CH2O).

Decarboxylation: Loss of CO2 from the molecular ion is a common fragmentation pathway for benzoic acids.

Loss of bromine: Cleavage of the carbon-bromine bond would result in the loss of a bromine radical (•Br).

A theoretical analysis of the fragmentation of methoxybenzoic acid shows characteristic losses of functional groups from the parent ion. researchgate.net Advanced MS techniques, such as tandem mass spectrometry (MS/MS), would allow for the isolation of specific fragment ions and their further fragmentation, providing detailed structural information and confirming the proposed fragmentation pathways. researchgate.net

Predicted Major Fragments in the Mass Spectrum of 3-bromo-5-(methoxymethyl)benzoic acid

m/z Proposed Fragment Loss from Molecular Ion
244/246[C9H9BrO3]+•Molecular Ion
199/201[C8H6BrO2]+•OCH3
213/215[C9H8BrO2]+•H
165[C8H5O3]+•Br
137[C7H5O2]+•Br, -CO

High-Resolution Mass Spectrometry for Exact Mass Confirmation

High-resolution mass spectrometry is a cornerstone of modern analytical chemistry, enabling the determination of a compound's elemental formula with a high degree of certainty. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to a very high precision, typically to four or more decimal places. This level of accuracy allows for the differentiation between ions of the same nominal mass but different elemental compositions.

For 3-bromo-5-(methoxymethyl)benzoic acid, the theoretical exact mass can be calculated based on its chemical formula, C9H9BrO3. This calculation utilizes the precise masses of the most abundant isotopes of each element: carbon (¹²C = 12.0000), hydrogen (¹H = 1.0078), bromine (⁷⁹Br = 78.9183), and oxygen (¹⁶O = 15.9949). The presence of bromine, with its two primary isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by two mass units.

The expected monoisotopic mass for the [M+H]⁺ ion of 3-bromo-5-(methoxymethyl)benzoic acid, where M contains the ⁷⁹Br isotope, would be calculated. Experimental determination of this value via HRMS serves to confirm the elemental composition of the synthesized compound, a critical step in its identification and characterization.

Table 1: Theoretical Isotopic Mass Data for 3-bromo-5-(methoxymethyl)benzoic acid (C9H9BrO3)

Ion FormulaIsotopeTheoretical Exact Mass (m/z)
[C9H9⁷⁹BrO3+H]⁺⁷⁹Br244.9808
[C9H9⁸¹BrO3+H]⁺⁸¹Br246.9788

Fragmentation Pattern Analysis for Structural Features

Beyond the confirmation of the elemental formula, mass spectrometry provides a wealth of structural information through the analysis of fragmentation patterns. In a mass spectrometer, molecules are ionized and then subjected to energy that causes them to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" that can be used for identification and structural elucidation.

The fragmentation of 3-bromo-5-(methoxymethyl)benzoic acid under techniques such as electron ionization (EI) or collision-induced dissociation (CID) would be expected to yield a series of characteristic fragment ions. The analysis of these fragments allows for the confirmation of the various functional groups and their connectivity within the molecule.

Key fragmentation pathways for 3-bromo-5-(methoxymethyl)benzoic acid would likely involve:

Loss of the methoxymethyl group: Cleavage of the bond between the methoxymethyl group and the aromatic ring would result in a significant fragment ion.

Decarboxylation: The loss of the carboxylic acid group as CO2 is a common fragmentation pathway for benzoic acid derivatives.

Loss of the bromine atom: Cleavage of the carbon-bromine bond would also produce a characteristic fragment.

Fragments involving the aromatic ring: The stability of the benzene ring would lead to various fragments containing this core structure.

By meticulously analyzing the m/z values of these fragment ions, a detailed picture of the molecule's structure can be assembled, confirming the positions of the bromo, methoxymethyl, and carboxylic acid substituents on the benzene ring.

Emerging Research Directions and Future Prospects

Novel Synthetic Methodologies and Reagent Development

Traditional synthesis of substituted benzoic acids often relies on strong oxidation of the corresponding alkylbenzene precursors, for instance, using potassium permanganate (B83412) (KMnO4). chemicalbook.com While effective, these methods can require harsh conditions and generate significant waste. Emerging research focuses on developing greener, more efficient catalytic systems.

Future synthesis of 3-bromo-5-(methoxymethyl)benzoic acid could leverage these advancements. For example, solvent-free or neat synthesis conditions using catalysts like ferric chloride with TBHP/Oxone have shown promise for the oxidation of benzyl (B1604629) alcohols to benzoic acids. researchgate.net Another approach involves the use of novel brominating agents that offer greater selectivity and milder reaction conditions than traditional methods, which can be particularly important when dealing with multiple functional groups. ijisrt.com The development of catalysts for direct C-H activation and functionalization represents another frontier, potentially allowing for the introduction of the bromo or methoxymethyl group onto a pre-existing benzoic acid skeleton with high precision, bypassing multiple steps.

FeatureTraditional Method (e.g., KMnO₄ Oxidation)Potential Novel Method (e.g., Catalytic Air Oxidation)
Oxidant Potassium Permanganate (KMnO₄)Air / O₂
Catalyst None (stoichiometric reagent)Co/Mn/Br-based systems
Solvent Water, PyridineAcetic Acid or solvent-free
Conditions High temperature, often harshMilder temperature and pressure
Waste Significant MnO₂ byproductPrimarily water
Efficiency Variable yields, purification challengesPotentially higher yield and selectivity

A comparison of traditional versus potential novel synthetic approaches.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through tubes or channels, offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, improved reproducibility, and easier scalability. beilstein-journals.org The synthesis of benzoic acid derivatives has been successfully adapted to flow systems. For instance, studies have demonstrated the alkylation of benzoic acid acs.org and the synthesis of complex bioactive molecules from benzoic acid precursors using multi-step flow setups. rsc.orgnih.gov

ParameterBatch SynthesisFlow Synthesis
Reaction Time Hours to daysMinutes to hours
Scalability Difficult, requires larger vesselsEasier, run for longer time
Safety Risk of thermal runaway, handling of bulk reagentsImproved heat dissipation, small reaction volumes
Process Control Limited control over mixing and temperature gradientsPrecise control over parameters (temp, pressure, time)
Throughput LowerHigher

Key advantages of adapting the synthesis to a flow chemistry platform.

Expanded Roles as Advanced Synthetic Intermediates

The true value of 3-bromo-5-(methoxymethyl)benzoic acid lies in its utility as a trifunctional synthetic intermediate. Each of its functional groups can be addressed with high selectivity, allowing for the sequential construction of complex molecules.

Carboxylic Acid: This group can readily undergo esterification or amidation to connect with a wide array of other molecules. This is a common step in the synthesis of pharmaceuticals and agrochemicals. rsc.orgacs.org

Bromo Group: The bromine atom is a versatile handle for modern cross-coupling reactions. It enables the formation of new carbon-carbon or carbon-heteroatom bonds via reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, alkyl, or amino substituents at this position.

Methoxymethyl (MOM) Ether: The MOM group is a well-known protecting group for alcohols. In this molecule, it protects the hydroxymethyl group. It is stable to a wide range of reaction conditions, including those used for many cross-coupling reactions and amide bond formations, but can be selectively removed under acidic conditions when needed.

This multi-functionality makes the compound an excellent scaffold for building libraries of diverse compounds for drug discovery or for constructing precisely defined materials. For example, the bromo group could be used in a Suzuki coupling to form a biaryl structure, followed by amide bond formation at the carboxylic acid to attach a pharmacophore, with the MOM group remaining intact until a final deprotection step is desired.

Functional GroupType of ReactionPotential Transformation
Carboxylic Acid (-COOH)Amidation, EsterificationFormation of amides, esters, acyl halides
Bromo (-Br)Palladium-catalyzed Cross-CouplingFormation of biaryls, alkynes, amines
Methoxymethyl (-OCH₂OCH₃)DeprotectionCleavage to a primary alcohol (-CH₂OH)

Reactivity and synthetic potential of the functional groups in 3-bromo-5-(methoxymethyl)benzoic acid.

Computational Design of Novel Derivatives with Enhanced Synthetic Utility

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. Methods like Density Functional Theory (DFT) can predict the reactivity and properties of molecules before they are ever synthesized in a lab. researchgate.net For substituted benzoic acids, DFT calculations have been used to study gas-phase acidity, analyze substituent effects on reactivity, and predict spectroscopic properties. mdpi.commdpi.com

In the context of 3-bromo-5-(methoxymethyl)benzoic acid, computational tools can be applied in several ways:

Reactivity Prediction: DFT calculations can determine the electron density at different positions on the aromatic ring, predicting the most likely sites for further electrophilic or nucleophilic substitution. Analysis of frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential (MEP) maps can provide detailed insights into its chemical behavior. mdpi.comscielo.org.za

Derivative Design: Researchers can design a virtual library of derivatives of 3-bromo-5-(methoxymethyl)benzoic acid and computationally screen them for desired properties. For example, novel derivatives could be designed as potential enzyme inhibitors, and molecular docking simulations could predict their binding affinity to a protein target, prioritizing the most promising candidates for synthesis. nih.gov

Mechanism Elucidation: When developing new synthetic routes, computational modeling can help elucidate reaction mechanisms, identify transition states, and optimize reaction conditions for higher yields and selectivity. rsc.org

This computational-first approach saves significant time and resources, guiding synthetic efforts toward molecules with the highest probability of success for a given application.

Computational MethodApplication to the Compound
Density Functional Theory (DFT) Predict reaction pathways, stability, and electronic properties. bohrium.comresearchgate.net
Molecular Docking Simulate binding to biological targets (e.g., enzymes). nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model relationships between molecular structure and biological activity or toxicity. dntb.gov.ua
Molecular Electrostatic Potential (MEP) Visualize charge distribution to predict sites for intermolecular interactions. scielo.org.za

Computational methods and their prospective applications.

Q & A

Q. What are the common synthetic routes for 3-bromo-5-(methoxymethyl)benzoic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically begins with a brominated benzoic acid precursor (e.g., 3,5-dibromobenzoic acid). The methoxymethyl group is introduced via nucleophilic substitution or esterification, using reagents like methoxymethyl chloride or bromomethoxymethane. Catalysts such as pyridine are often employed to facilitate bromination and esterification steps. Optimization focuses on solvent choice (e.g., DMF or THF), temperature (20–50°C), and reaction time to maximize yield and minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How can researchers characterize the purity and structural integrity of 3-bromo-5-(methoxymethyl)benzoic acid?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and esterification success.
  • LC-MS : Validates molecular weight (calculated: ~259.04 g/mol) and detects impurities.
  • Melting Point Analysis : Compare experimental values (e.g., 87–89°C for analogs) with literature data.
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Q. What solvents and reaction conditions stabilize 3-bromo-5-(methoxymethyl)benzoic acid during storage?

  • Methodological Answer : Store in anhydrous, inert environments (argon or nitrogen atmosphere) at 2–8°C. Use desiccants to prevent hydrolysis of the methoxymethyl group. Polar aprotic solvents (e.g., DMSO) are preferred for long-term stability .

Advanced Research Questions

Q. How does the substituent pattern influence regioselectivity in cross-coupling reactions involving 3-bromo-5-(methoxymethyl)benzoic acid?

  • Methodological Answer : The bromine atom at the 3-position acts as a directing group, favoring Suzuki or Heck couplings at the 5-position. Steric hindrance from the methoxymethyl group may reduce reactivity at adjacent sites. Computational studies (DFT) can predict electronic effects, while experimental screening of Pd catalysts (e.g., Pd(PPh3_3)4_4) optimizes regioselectivity .

Q. What strategies mitigate side reactions during nucleophilic substitution of the methoxymethyl group?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the carboxylic acid moiety using tert-butyl esters to prevent unwanted nucleophilic attack.
  • Low-Temperature Reactions : Conduct substitutions at 0–10°C to reduce elimination byproducts.
  • Microwave-Assisted Synthesis : Enhances reaction efficiency and reduces decomposition .

Q. How can 3-bromo-5-(methoxymethyl)benzoic acid be utilized in enzyme inhibition studies?

  • Methodological Answer : The carboxylic acid group facilitates binding to enzyme active sites (e.g., hydrolases or oxidoreductases). Modify the methoxymethyl group to introduce fluorophores or bioorthogonal handles (e.g., azides) for mechanistic studies. Competitive inhibition assays (IC50_{50} determination) and X-ray crystallography reveal binding modes .

Key Research Findings

  • Synthetic Challenges : Over-bromination is a common side reaction; controlled stoichiometry (1:1 Br2_2/precursor) minimizes this .
  • Biological Relevance : Analogous brominated benzoic acids show promise in targeting bacterial enzymes (e.g., FabI in E. coli) .
  • Analytical Pitfalls : LC-MS may underestimate purity due to volatile byproducts; confirm with 1^1H NMR integration .

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